![molecular formula C12H10N2O B610862 5-甲基萘[2,1-d]恶唑-2-胺 CAS No. 1820708-73-3](/img/structure/B610862.png)

5-甲基萘[2,1-d]恶唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

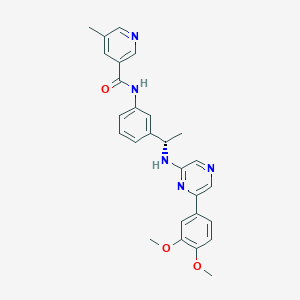

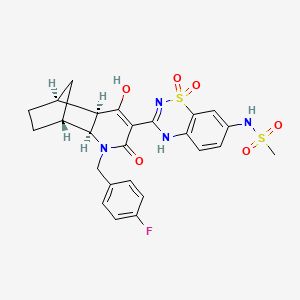

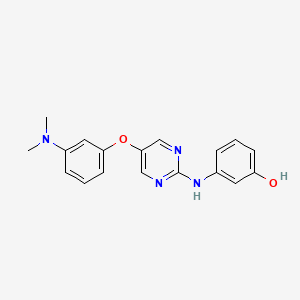

5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121, is a KCa3.1-specific positive gating modulator . It has been identified as a compound that exhibits 40-fold selectivity for KCa3.1 over KCa2.3 .

Molecular Structure Analysis

The molecular structure of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of 198.22 g/mol . It is suggested that all benzothiazole/oxazole-type KCa activators bind relatively “deep” in the CaM-BD/CaM interface and hydrogen bond with E54 on CaM .Physical And Chemical Properties Analysis

5-Methylnaphtho[2,1-d]oxazol-2-amine has a molecular weight of 198.22 g/mol, an XLogP3-AA of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 and a topological polar surface area of 52 Ų .科学研究应用

Pharmacology

SKA-121 is a subtype-selective small conductance Ca2±activated K+ channel (SK channel) positive-gating modulator . It exhibits 40-fold selectivity for KCa3.1 over KCa2.3 . This makes it a valuable tool in pharmacological research for studying the role and function of these channels in various physiological and pathological processes.

Cardiovascular Research

When applied in vivo, SKA-121 significantly lowers mean arterial blood pressure in wild-type, but not KCa3.1 (-/-), normotensive and hypertensive mice . This suggests that SKA-121 could be used in cardiovascular research, particularly in the study of hypertension and other cardiovascular diseases.

Comparative Studies

SKA-121 is more potent and selective as a KCa3.1 activator than SKA-31 . This makes it useful in comparative studies looking at the effects of different activators on these channels.

Safety Research

The safety information of SKA-121 is important for its use in various applications. It’s classified as a combustible solid, and its storage temperature is 2-8°C . This information is crucial for handling and storage in research settings.

安全和危害

属性

IUPAC Name |

5-methylbenzo[g][1,3]benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGUERWMMMQFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylnaphtho[2,1-d]oxazol-2-amine | |

Q & A

Q1: How does SKA-121 interact with its target and what are the downstream effects?

A1: SKA-121 binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by SKA-121 has been linked to blood pressure regulation [].

Q2: What are the structural determinants for SKA-121's selectivity towards KCa3.1 over KCa2 channels?

A2: SKA-121 displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. SKA-121 forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.

Q3: What is the significance of the 5-methyl group in SKA-121 for its selectivity profile?

A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in SKA-121 []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].

Q4: Have any in vivo studies been conducted with SKA-121, and what were the outcomes?

A4: Yes, SKA-121 has been investigated in vivo using blood pressure telemetry experiments []. Administration of SKA-121 (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)